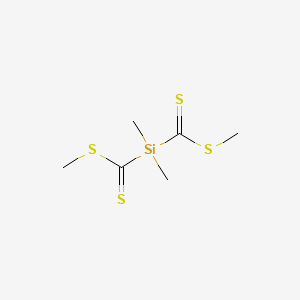
Dimethyl dimethylsilanedicarbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl dimethylsilanedicarbodithioate is an organosilicon compound characterized by the presence of silicon, carbon, sulfur, and hydrogen atoms This compound is notable for its unique chemical structure, which includes silane and dithiocarboxylate groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl dimethylsilanedicarbodithioate typically involves the reaction of dimethylchlorosilane with sodium dimethyldithiocarbamate. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Sodium Dimethyldithiocarbamate: Sodium dimethyldithiocarbamate is prepared by reacting dimethylamine with carbon disulfide in the presence of sodium hydroxide.
Reaction with Dimethylchlorosilane: The prepared sodium dimethyldithiocarbamate is then reacted with dimethylchlorosilane to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions: Dimethyl dimethylsilanedicarbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate groups to thiols.
Substitution: The silane group can undergo substitution reactions with nucleophiles, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Various organosilicon derivatives.
科学的研究の応用
Dimethyl dimethylsilanedicarbodithioate has found applications in several scientific research areas:
Biology: Investigated for its potential as a protective agent against oxidative stress in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to modify surface properties.
作用機序
The mechanism of action of dimethyl dimethylsilanedicarbodithioate involves its interaction with various molecular targets. The dithiocarbamate groups can chelate metal ions, making the compound useful in applications requiring metal ion sequestration. Additionally, the silane group can form strong bonds with silicon-containing surfaces, enhancing its utility in material science.
類似化合物との比較
Dimethyldithiocarbamate: Shares the dithiocarbamate group but lacks the silane group.
Dimethylchlorosilane: Contains the silane group but lacks the dithiocarbamate group.
Dimethylsilanediol: Contains silicon and hydroxyl groups but lacks the dithiocarbamate group.
Uniqueness: Dimethyl dimethylsilanedicarbodithioate is unique due to the combination of silane and dithiocarbamate groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
特性
CAS番号 |
139458-49-4 |
|---|---|
分子式 |
C6H12S4Si |
分子量 |
240.5 g/mol |
IUPAC名 |
methyl [dimethyl(methylsulfanylcarbothioyl)silyl]methanedithioate |
InChI |
InChI=1S/C6H12S4Si/c1-9-5(7)11(3,4)6(8)10-2/h1-4H3 |
InChIキー |
CACGNGWWABCCAC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C(=S)SC)C(=S)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


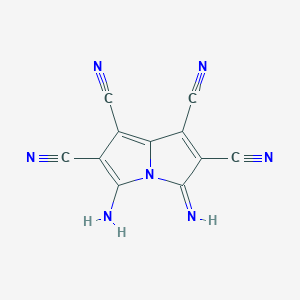


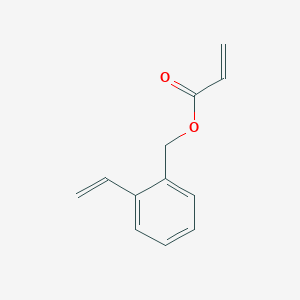
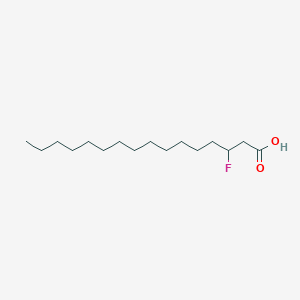
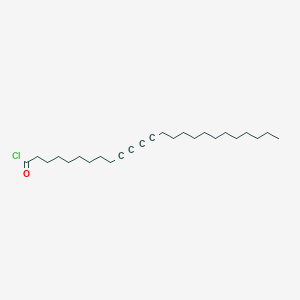
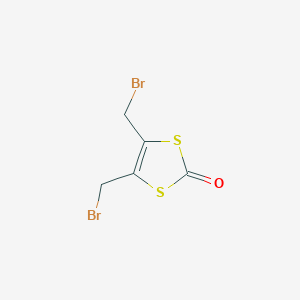

![2-Benzyl-4-methyl-1,4-dihydropyrido[4,3-d]pyrimidine](/img/structure/B14277450.png)

![4-[(2-Methylpropoxy)methyl]-1,3-dioxolan-2-one](/img/structure/B14277483.png)
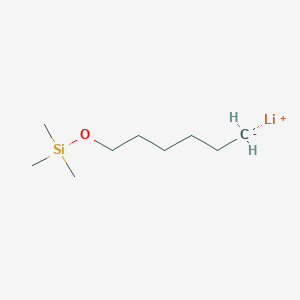
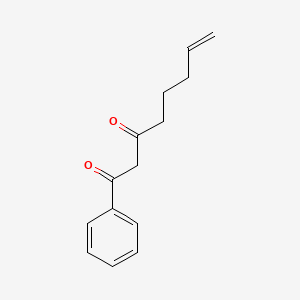
![{(E)-[2-(Pentyloxy)phenyl]diazenyl}{2-[2-(pentyloxy)phenyl]hydrazinylidene}acetonitrile](/img/structure/B14277501.png)
